molecular formula C14H9FN2O B12665692 1-(4-Fluorophenoxy)phthalazine CAS No. 149365-49-1

1-(4-Fluorophenoxy)phthalazine

Cat. No.: B12665692
CAS No.: 149365-49-1
M. Wt: 240.23 g/mol
InChI Key: JEVRLJZTZLXJMB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)phthalazine is a chemical compound with the molecular formula C14H9FN2O and a molecular weight of 240.24 g/mol . It belongs to the class of phthalazine derivatives, which are heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . While specific biological data for this exact molecule is limited, the phthalazine core is a significant pharmacophore in active research and development. Phthalazine derivatives are extensively investigated for their potential as anticancer agents . For instance, some derivatives function as potent and selective inhibitors of kinases like Aurora kinase or vascular endothelial growth factor receptors (VEGFR), which are critical targets in oncology . Other phthalazine-based compounds are known to act as inhibitors of poly (ADP-ribose) polymerase (PARP), an important target in cancer therapy, as seen in approved drugs and ongoing research . Beyond oncology, research indicates that compounds containing the phthalazine structure are explored for a wide spectrum of other therapeutic applications. These include service as anticonvulsants, anti-inflammatory agents, and aldose reductase inhibitors for diabetic complications . The incorporation of the 4-fluorophenoxy moiety is a common strategy in medicinal chemistry to influence a compound's pharmacokinetic properties and its interaction with biological targets. This compound serves as a valuable building block for chemical synthesis and a core structure for the development of novel hybrid molecules in drug discovery campaigns . Researchers utilize this compound to explore new chemical spaces and generate libraries for biological screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149365-49-1

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

1-(4-fluorophenoxy)phthalazine

InChI

InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)18-14-13-4-2-1-3-10(13)9-16-17-14/h1-9H

InChI Key

JEVRLJZTZLXJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for 1 4 Fluorophenoxy Phthalazine and Analogues

Strategies for Phthalazine (B143731) Core Synthesis

The construction of the fundamental phthalazine scaffold can be achieved through various synthetic routes, often starting from readily available aromatic precursors. A common and effective strategy involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine (B178648) hydrate (B1144303). This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the phthalazin-1(2H)-one ring system.

Another versatile approach begins with phthalic anhydride (B1165640), which can be converted into a 2-acylbenzoic acid through reactions such as Friedel-Crafts acylation. For instance, refluxing phthalic anhydride with malonic acid in pyridine (B92270) can yield 2-acetylbenzoic acid. This intermediate can then be cyclized with hydrazine hydrate to form the corresponding phthalazinone.

Furthermore, phthalazine derivatives can be prepared from substituted 2-bromobenzaldehyde (B122850) acetals. This method involves a sequence of lithiation, formylation, deprotection, and subsequent condensative cyclization with hydrazine.

These foundational strategies provide access to a variety of substituted phthalazinone cores, which serve as crucial precursors for the synthesis of 1-(4-Fluorophenoxy)phthalazine and its analogues. The specific substituents on the phthalazine core can be introduced either on the starting materials or through modification of the synthesized phthalazinone.

Introduction of the 4-Fluorophenoxy Moiety: Reaction Pathways and Conditions

The introduction of the 4-fluorophenoxy group at the 1-position of the phthalazine ring is typically accomplished through a nucleophilic aromatic substitution reaction. This process generally involves the conversion of a phthalazin-1(2H)-one intermediate into a more reactive species, such as a 1-chlorophthalazine (B19308) derivative.

The phthalazin-1(2H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group of the lactam tautomer with a chlorine atom. This reaction transforms the relatively unreactive C1 position into a good leaving group, making it susceptible to nucleophilic attack.

The resulting 1-chlorophthalazine is a key intermediate that can readily react with a variety of nucleophiles. To synthesize this compound, the 1-chlorophthalazine is treated with 4-fluorophenol (B42351) in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the phenolic hydroxyl group of 4-fluorophenol, generating the more nucleophilic 4-fluorophenoxide anion. This anion then displaces the chloride ion from the 1-position of the phthalazine ring to form the desired ether linkage.

The reaction is typically carried out in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, and may require heating to facilitate the substitution. The general reaction scheme is outlined below:

StepReactantsReagentsProduct
1Phthalazin-1(2H)-onePOCl₃1-Chlorophthalazine
21-Chlorophthalazine, 4-FluorophenolBase (e.g., K₂CO₃)This compound

This synthetic route is highly adaptable, allowing for the introduction of various substituted phenoxy groups by simply changing the corresponding phenol (B47542) used in the nucleophilic substitution step.

Derivatization Approaches for Structural Modification

Following the successful synthesis of the this compound scaffold, further structural modifications can be undertaken to explore the impact of different functional groups on the molecule's properties. These derivatization strategies often target the nitrogen atoms of the phthalazine ring or involve the introduction of functionalized side chains.

N-Alkylation and Acylation Reactions

The nitrogen atom at the 2-position of the phthalazinone precursor can be a site for alkylation or acylation, leading to a diverse range of derivatives.

N-Alkylation: In the case of the precursor 4-substituted-phthalazin-1(2H)-one, N-alkylation can be achieved by reacting it with an alkyl halide (e.g., ethyl chloroacetate) in the presence of a base like anhydrous potassium carbonate. This reaction introduces an alkyl group at the N-2 position. For instance, the reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) yields (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. nih.gov

N-Acylation: Acylation at the nitrogen atom can also be performed. For example, treatment of a phthalazine acetohydrazide derivative with acetic acid in the presence of phosphorus oxychloride can lead to N-acetylation at the terminal amino group of the hydrazide side chain. fayoum.edu.eg

Cyclization Reactions

The phthalazine core can serve as a template for the construction of fused heterocyclic systems through various cyclization reactions. These reactions often involve substituents that are strategically placed on the phthalazine ring.

For instance, a 1-chlorophthalazine derivative can be reacted with a bifunctional nucleophile to construct a new ring. Fusion of 1-chloro-4-(4-phenoxyphenyl)phthalazine with o-phenylenediamine (B120857) can lead to the formation of 5-(4-phenoxyphenyl)benzo acs.orgacs.orgimidazo[2,1-a]phthalazine. researchgate.net Similarly, reaction with anthranilic acid can yield a phthalazino[1,2-b]quinazolin-8-one derivative. researchgate.net

Another common cyclization strategy involves the reaction of a 1-hydrazinylphthalazine with a suitable reagent to form a triazolophthalazine ring system. For example, reacting 1-chloro-4-(4-phenoxyphenyl)phthalazine with benzoylhydrazine can yield a 3-phenyl- acs.orgscilit.comderpharmachemica.comtriazolo[3,4-a]phthalazine derivative. derpharmachemica.com

Azide (B81097) Coupling and Dipeptide Formation (for related derivatives)

For phthalazine derivatives bearing a carboxylic acid or hydrazide functionality, peptide coupling techniques can be employed to introduce amino acid or peptide moieties. A common method is the azide coupling strategy, which is known to minimize racemization.

This process typically starts with the conversion of a carboxylic acid-functionalized phthalazine derivative to its corresponding acid hydrazide by treatment with hydrazine hydrate. The hydrazide is then converted to a reactive acyl azide intermediate by reacting it with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium. This acyl azide can then be coupled with an amino acid ester or another amine to form a new amide (peptide) bond. acs.orgacs.org

Spectroscopic and Analytical Characterization Techniques for 1 4 Fluorophenoxy Phthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(4-Fluorophenoxy)phthalazine, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phthalazine (B143731) ring system and the 4-fluorophenoxy group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The protons on the phthalazine moiety would likely appear as a complex set of multiplets, while the protons on the fluorophenoxy group would exhibit a characteristic pattern influenced by the fluorine atom, often seen as two sets of doublets or multiplets due to proton-proton and proton-fluorine coupling. In related phthalazine derivatives, aromatic protons are consistently observed in the δ 7.15-8.46 ppm range. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the carbons of the phthalazine core and the 4-fluorophenoxy ring. The presence of the electronegative fluorine atom would cause a significant downfield shift for the carbon atom it is directly attached to (C-F bond) and would also introduce C-F coupling constants (J-coupling), which are valuable for assignment.

Based on data from analogous structures, the expected chemical shifts can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phthalazine Aromatic Protons 7.5 - 8.5 (m) 122 - 135
Fluorophenoxy Aromatic Protons 7.0 - 7.4 (m) 115 - 125
Carbon attached to Fluorine (C-F) - 158 - 165 (d)
Carbon attached to Oxygen (C-O) - 150 - 155
Other Aromatic Carbons - 115 - 150

Note: (m) denotes multiplet, (d) denotes doublet. Predicted values are based on general ranges for similar functional groups and specific data from related phthalazine structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the IR spectrum would be dominated by absorptions corresponding to its aromatic systems and the ether linkage.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C Stretching: These absorptions from the phthalazine and benzene (B151609) rings are expected in the 1450-1650 cm⁻¹ region.

C-O-C (Aryl Ether) Stretching: The asymmetric stretching of the aryl ether linkage gives a strong, characteristic band, usually found in the 1200-1270 cm⁻¹ range. The symmetric stretch is typically weaker and appears around 1020-1075 cm⁻¹.

C-F Stretching: A strong absorption due to the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ region.

In the characterization of similar phthalazine derivatives, these characteristic bands are routinely used for structural confirmation. mdpi.commdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3050 - 3150
C=N (in Phthalazine) Stretching 1570 - 1650
Aromatic C=C Stretching 1450 - 1600
Aryl-O-Aryl Ether Asymmetric Stretching 1200 - 1270
C-F Stretching 1100 - 1250

Data derived from standard IR correlation tables and spectra of related compounds. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound, which provides strong evidence for its identity. For this compound (C₁₄H₉FN₂O), the exact mass of the molecular ion (M⁺) peak would be used to confirm the molecular formula.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, can offer valuable structural information. Common fragmentation pathways for related phthalazine structures involve the cleavage of the ether bond and fragmentation of the heterocyclic ring system. raco.catresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₉FN₂O
Molecular Weight (Nominal) 240
Exact Mass 240.0699
Expected Key Fragments (m/z) M⁺ (240), [M-C₆H₄F]⁺, [C₈H₅N₂]⁺ (Phthalazine fragment)

Calculated values and predicted fragmentation based on the compound's structure and known behavior of similar molecules. raco.catresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For novel phthalazine derivatives, this analysis is a standard method for confirming the empirical formula. researchgate.netbu.edu.eg

Table 4: Elemental Analysis Data for this compound (C₁₄H₉FN₂O)

Element Theoretical Percentage (%)
Carbon (C) 70.00
Hydrogen (H) 3.78
Nitrogen (N) 11.66

Theoretical percentages are calculated based on the molecular formula C₁₄H₉FN₂O.

Single Crystal X-ray Diffraction (XRD) Analysis (for related compounds)

When a compound can be grown as a suitable single crystal, X-ray diffraction (XRD) provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. While specific XRD data for this compound is not available, analysis of related condensed phthalazine compounds demonstrates the power of this method. ias.ac.in

For example, the crystal structure of a related phthalazine derivative was solved and confirmed its molecular geometry. ias.ac.in Such studies reveal details about the planarity of the ring systems, the conformation of substituents, and the nature of intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. This level of detail is crucial for understanding the solid-state properties of the material.

Table 5: Illustrative Crystallographic Data for a Related Phthalazine Compound

Parameter Example Value
Crystal System Tetragonal
Space Group I41/a
Unit Cell Dimensions a = b = [value] Å, c = [value] Å
Dihedral Angles e.g., Angle between rings

Data presented is for a representative condensed phthalazine compound to illustrate the type of information obtained from XRD analysis. ias.ac.in

Structure Activity Relationship Sar Studies of 1 4 Fluorophenoxy Phthalazine and Its Analogues

Impact of Fluorine Substitution on Biological Activity and Lipophilicity

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. In the context of 1-(4-Fluorophenoxy)phthalazine analogues, fluorine substitution has demonstrated a significant impact on both biological activity and lipophilicity.

The strategic placement of fluorine atoms can lead to enhanced biological potency. For instance, the presence of a fluorine atom on the phenoxy ring, as in the parent compound, is often associated with favorable interactions with target proteins. The high electronegativity and ability of fluorine to form hydrogen bonds can contribute to stronger binding affinities. Studies on related heterocyclic compounds have shown that fluorinated analogues can exhibit improved efficacy. For example, in a series of 1,4-substituted phthalazine (B143731) derivatives, the inclusion of fluorine in the anilino and phenylthiomethyl moieties resulted in compounds with significant cytotoxic activity against cancer cell lines. Specifically, analogues such as 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine demonstrated potent activity. researchgate.net

The following table summarizes the general effects of fluorine substitution on the physicochemical properties of organic molecules.

PropertyImpact of Fluorine Substitution
Lipophilicity (logP) Generally increases, but can be influenced by the number and position of fluorine atoms. nih.gov
Metabolic Stability Often enhanced due to the high strength of the C-F bond. researchgate.net
Binding Affinity Can be increased through favorable interactions such as hydrogen bonding and dipole-dipole interactions.
pKa Can be altered due to the electron-withdrawing nature of fluorine.

Role of the Phthalazine Scaffold Modifications on Biological Response

The phthalazine nucleus serves as a crucial pharmacophoric scaffold in a multitude of biologically active compounds, including those developed as anticancer and anticonvulsant agents. rsc.orgresearchgate.net Modifications to this core structure have been extensively explored to understand their impact on the biological response.

The 1,4-disubstituted phthalazine framework is a common feature in many potent kinase inhibitors. nih.govekb.eg Alterations at these positions have been shown to be critical for activity. For instance, the introduction of various amines and N-substituted piperazines at the 4-position of the phthalazine scaffold has led to the discovery of compounds with significant anti-proliferative activity against human breast cancer cell lines. cu.edu.eg The nature of the substituent at the 1-position is also pivotal. In many active analogues, this position is occupied by an anilino or a similar aromatic moiety, which is crucial for binding to the target protein. nih.gov

Furthermore, the fusion of additional rings to the phthalazine scaffold has been investigated as a strategy to develop novel therapeutic agents. The synthesis of triazolo[3,4-a]phthalazine derivatives has yielded compounds with promising antitumor activities. nih.gov The incorporation of amino acid moieties onto the phthalazine core has also been explored to potentially improve drug targeting and reduce toxicity. These modifications highlight the versatility of the phthalazine scaffold and its amenability to chemical derivatization to optimize biological activity.

The table below illustrates how different modifications to the phthalazine scaffold can influence biological outcomes.

Scaffold ModificationBiological ResponseExample Class
1,4-Disubstitution Potent kinase inhibition, anti-proliferative activity. rsc.orgcu.edu.egVatalanib (B1682193), Anilino phthalazines. nih.gov
Ring Fusion Antitumor and anticonvulsant activities. researchgate.netnih.govTriazolo[3,4-a]phthalazines.
Attachment of Amino Acids Potential for improved selectivity and reduced toxicity. Phthalyl amino acid derivatives.

Influence of Substituents on Activity and Selectivity

The nature, position, and electronic properties of substituents on the peripheral rings of this compound analogues play a determinative role in their biological activity and selectivity. SAR studies have consistently shown that even minor changes in substitution patterns can lead to significant variations in potency.

The substituents on the phenoxy ring at the 1-position and any aromatic ring at the 4-position are critical for molecular recognition by the target enzyme. The lipophilicity and electronic nature of these substituents are key factors. nih.gov In the development of VEGFR-2 inhibitors, for example, it has been observed that the presence of electron-withdrawing or electron-donating groups can modulate the binding affinity. nih.gov The position of these substituents is also crucial. For instance, para-substituted derivatives have often been found to be more active than their ortho or meta counterparts, suggesting a specific spatial requirement within the binding pocket. researchgate.net

The length and nature of any linker or spacer between the phthalazine core and the peripheral substituents can also influence activity. nih.gov Different spacers such as amides, ureas, or thioureas have been employed to orient the substituent groups optimally for interaction with the target. nih.gov The introduction of bulky, more lipophilic substituents has been shown to increase affinity for certain targets, such as the rolipram-binding site in PDE4 inhibitors. researchgate.net

The following table provides examples of how different substituents can affect the activity and selectivity of phthalazine derivatives.

Substituent TypeInfluence on Activity and Selectivity
Electron-withdrawing groups (e.g., Cl, NO2) Can enhance activity in some series, potentially through increased binding interactions or altered electronic properties. researchgate.net
Electron-donating groups (e.g., OCH3) May increase activity in other series, highlighting the target-dependent nature of SAR. researchgate.net
Alkoxy groups The length and bulk of the alkoxy chain can directly impact potency and selectivity. researchgate.net
Positional Isomers (ortho, meta, para) The position of substitution on aromatic rings can significantly affect biological activity, with para-substitution often being preferred. researchgate.net

Biological Activity and Mechanistic Investigations in Vitro and Preclinical in Vivo Models

In Vitro Biological Screening and Potency Determination (e.g., IC50 values)

The phthalazine (B143731) scaffold is a versatile pharmacophore that has been incorporated into a multitude of derivatives to explore a wide range of biological activities. In vitro screening is a crucial first step in identifying and characterizing the therapeutic potential of these novel compounds, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

Phthalazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a variety of human cancer cell lines. Research has focused on synthesizing novel derivatives and evaluating their ability to inhibit cancer cell growth.

For instance, a series of derivatives synthesized from the reactive starting material 1-chloro-4-(4-phenoxyphenyl)phthalazine were screened for their antitumor activity against four human tumor cell lines using the MTT assay. When compared with the standard drug Doxorubicin, several of these compounds showed potent cytotoxic effects scilit.com. Other studies have designed and synthesized phthalazine derivatives bearing biarylamide, biarylurea, or N-substituted piperazine motifs, with several compounds showing excellent broad-spectrum cytotoxic activity against a full panel of 60 cancer cell lines in the National Cancer Institute (NCI) screening nih.gov.

The cytotoxic efficacy is often quantified by IC50 values, which represent the concentration of the compound required to inhibit the proliferation of tumor cells by 50%. Phthalazinone derivatives, for example, have shown significant anti-proliferative activity against cell lines such as MDA-MB-436 (BRCA2-deficient breast cancer) and MCF-7 (breast cancer), with some compounds demonstrating IC50 values in the low micromolar to nanomolar range nih.gov. Similarly, novel phthalazine-based compounds have shown potent cytotoxicity against HCT-116 colon cancer cells, with the most active derivatives having IC50 values as low as 0.32 µM rsc.org.

Table 1: Cytotoxic Activity of Selected Phthalazine Derivatives against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Name Cancer Cell Line IC50 (µM) Reference
Compound 9c (a hydrazide derivative) HCT-116 (Colon) 1.58 rsc.org
Compound 12b (a dipeptide derivative) HCT-116 (Colon) 0.32 rsc.org
Compound 13c (a hydrazone derivative) HCT-116 (Colon) 0.64 rsc.org
Sorafenib (B1663141) (Reference) HCT-116 (Colon) 2.93 rsc.org
DLC-1 (a dithiocarbamate derivative) MDA-MB-436 (Breast) 0.08 nih.gov
DLC-1 (a dithiocarbamate derivative) MCF-7 (Breast) 1.01 nih.gov
DLC-50 (a hydroxamic acid derivative) MDA-MB-436 (Breast) 0.30 nih.gov
DLC-50 (a hydroxamic acid derivative) MCF-7 (Breast) 2.41 nih.gov
Compound 7b (a biarylamide derivative) NCI-60 Panel (Various) GI50 < 10 nih.gov
Compound 13c (a biarylurea derivative) NCI-60 Panel (Various) GI50 < 10 nih.gov
Compound 16a (a piperazine derivative) NCI-60 Panel (Various) GI50 < 10 nih.gov

Antimicrobial (Antibacterial, Antifungal) Properties

The phthalazine nucleus is a key structural component in various compounds that have been investigated for their antimicrobial properties. Phthalazine derivatives have been reported to possess both antibacterial and antifungal activities longdom.orgresearchgate.net. The introduction of different substituents onto the phthalazine ring system allows for the modulation of this activity, leading to the development of compounds with a broad spectrum of action against various pathogens. While specific studies on 1-(4-Fluorophenoxy)phthalazine are limited, the general class of compounds continues to be an area of interest for discovering new antimicrobial agents.

Enzyme Inhibition (e.g., PARP, PDE, AR, Carbonic Anhydrase, VEGFR2)

A primary mechanism through which phthalazine derivatives exert their therapeutic effects is the inhibition of key enzymes involved in disease pathology.

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical enzyme in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis semanticscholar.org. Consequently, VEGFR-2 is a major target for anticancer drug development. Numerous phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors nih.govnih.govresearchgate.net. For example, a series of 1-piperazinyl-4-arylphthalazine derivatives were evaluated for their in vitro inhibitory activity against VEGFR-2, with the most potent compounds inhibiting the enzyme at sub-micromolar IC50 values of 0.35 µM and 0.40 µM researchgate.net. Other derivatives have also shown significant inhibitory activity, with IC50 values ranging from nanomolar to low micromolar concentrations rsc.orgnih.govdovepress.comnih.gov.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP, particularly PARP-1, is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations) researchgate.net. The phthalazinone scaffold is a core component of Olaparib, the first FDA-approved PARP inhibitor researchgate.net. Following this lead, numerous novel phthalazinone derivatives have been developed as highly potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range, indicating very high inhibitory activity nih.govnih.gov.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and anticancer drugs. Novel phthalazine sulfonamide derivatives have been synthesized and evaluated as inhibitors against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. Many of these compounds showed potent inhibition, particularly against the tumor-associated isoform hCA IX, with some being more potent than the reference drug Acetazolamide nih.gov. Other phthalazine-based derivatives, such as those incorporating urea, thiourea, or β-lactam moieties, have also demonstrated inhibitory activity against hCA I and hCA II nih.govresearchgate.netresearchgate.net.

Phosphodiesterase (PDE) and Aldose Reductase (AR) Inhibition: Phthalazine-containing heterocycles have also been noted as potential inhibitors for other enzymes, including phosphodiesterase (PDE) and aldose reductase (AR) researchgate.netresearchgate.net.

Table 2: Enzyme Inhibitory Activity of Selected Phthalazine Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Name Target Enzyme IC50 Reference
Compound 16k (1-Piperazinylphthalazine) VEGFR-2 0.35 µM researchgate.net
Compound 21d (1-Piperazinylphthalazine) VEGFR-2 0.40 µM researchgate.net
Compound 2g (4-phenylphthalazine derivative) VEGFR-2 0.148 µM nih.gov
Compound 4a (4-phenylphthalazine derivative) VEGFR-2 0.196 µM nih.gov
Compound 12b (a dipeptide derivative) VEGFR-2 17.8 µM rsc.org
DLC-1 (Dithiocarbamate-phthalazinone) PARP-1 <0.2 nM nih.gov
DLC-49 (Hydroxamic acid-phthalazinone) PARP-1 0.53 nM nih.gov
Compound 3a (Urea derivative) hCA I 6.40 µM researchgate.net
Compound 3a (Urea derivative) hCA II 6.13 µM researchgate.net
A β-lactam derivative hCA I 6.97 µM nih.govresearchgate.net
A β-lactam derivative hCA II 8.48 µM nih.govresearchgate.net

Receptor Interaction Studies (e.g., Alpha-Adrenoceptors, Serotonin Receptors)

In addition to enzyme inhibition, phthalazine derivatives have been explored for their ability to interact with various cell surface and intracellular receptors.

Alpha-Adrenoceptors: A series of novel 4-(4-bromophenyl)phthalazine derivatives were designed as potential α-adrenoceptor antagonists, and in vitro testing confirmed that many of the synthesized compounds displayed significant α-blocking activity nih.gov. Phthalazinylguanidines have also been shown to possess weak α-adrenoceptor antagonist properties nih.gov.

Serotonin Receptors: There is interest in the interaction between adrenergic and serotoninergic systems for treating central nervous system disorders mdpi.com. While specific studies on phthalazine derivatives are emerging, some reports suggest they may prevent serotonin reuptake, indicating a potential interaction with the serotonin transporter system researchgate.net.

AMPA Receptors: In the context of anticonvulsant activity, a series of phthalazine-1,4-dione derivatives were designed and evaluated as non-competitive AMPA receptor antagonists nih.gov.

Anti-inflammatory and Analgesic Activities

Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases. Phthalazine derivatives have been investigated as potential anti-inflammatory agents longdom.orgresearchgate.net. A notable study focused on a series of 6-phenoxy- nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine-3-carboxamide derivatives as inhibitors of NF-κB activation, a key pathway in inflammation. Several compounds, including 6-(2,4-dichlorophenoxy)- nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine-3-carboxamide (6h), showed prominent anti-inflammatory activity nih.gov. A related series of 6-phenoxy- nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine-3-amine derivatives also exhibited high anti-inflammatory activity in preclinical models, with compounds like 6-(2-chlorophenoxy)- nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine-3-amine (6h) and 6-(4-aminophenoxy)- nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine-3-amine (6s) showing 81% and 83% inhibition, respectively, in a carrageenan-induced paw edema model, which was more potent than the reference drug Ibuprofen nih.gov.

Analgesic Activity: The search for new pain management therapies has also included phthalazine derivatives. Certain synthesized phthalazine compounds and their metal complexes have been shown to possess a significant analgesic effect in preclinical studies researchgate.net.

Other Reported Activities (e.g., Anticonvulsant, Antihypertensive, Antithrombotic, Antidiabetic, Antiviral, Antihistamine)

The structural versatility of the phthalazine core has led to its investigation for a wide array of other biological activities.

Anticonvulsant: Several classes of phthalazine derivatives have been reported to possess anticonvulsant activity in various experimental models of epilepsy longdom.orgresearchgate.netnih.gov.

Antihypertensive: The phthalazine structure is present in the marketed antihypertensive drug Hydralazine. Consequently, novel phthalazine derivatives continue to be synthesized and evaluated for their potential to lower blood pressure longdom.orgnih.govnih.govdrugbank.com.

Antithrombotic and Antidiabetic: Review articles have also noted that certain phthalazine derivatives have been investigated for potential antithrombotic and antidiabetic activities longdom.org.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity, mechanistic investigations, or preclinical in vivo studies for the chemical compound "this compound." The research landscape is rich with studies on various phthalazine derivatives, exploring their potential as therapeutic agents. However, data pertaining specifically to the 1-(4-Fluorophenoxy) substituted variant within the detailed framework of the requested outline could not be retrieved.

Therefore, it is not possible to generate an article that adheres to the strict requirements of focusing solely on "this compound" and the specified subsections. Information on related phthalazine compounds cannot be substituted, as this would violate the explicit instructions to focus exclusively on the named compound. Further research would be required to elucidate the specific biological and mechanistic profile of "this compound."

Preclinical In Vivo Studies: Animal Model Methodologies and Translatability Considerations

Challenges in Translating Preclinical Animal Findings to Human Systems

The translation of preclinical data from animal models to human clinical trials is a significant challenge in drug development. While animal models are crucial for initial efficacy and safety assessments, inherent biological differences between species can lead to discrepancies in outcomes. This section will explore the key challenges in extrapolating preclinical findings for a compound like this compound to human systems.

A primary obstacle is the difference in physiology and genetics between laboratory animals and humans. Animal models, often rodents, may not fully replicate the complexity of human diseases. For instance, the metabolism of a compound can vary significantly. Enzymes responsible for breaking down drugs, such as the cytochrome P450 family, often exhibit species-specific differences in activity and substrate specificity. This can lead to variations in the pharmacokinetic profile of this compound, affecting its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and potential toxicity in humans compared to preclinical models.

The predictive value of animal models for efficacy can also be limited. While a compound may show significant activity in an induced or xenograft model of a human disease in animals, the heterogeneity of human diseases and the influence of lifestyle and environmental factors are not fully captured in these models. For example, the anticancer effects of phthalazine derivatives observed in preclinical studies might not directly translate to clinical efficacy due to the complexity and diversity of human tumors.

Furthermore, the robustness of preclinical study design is a critical factor. Many initial preclinical studies are conducted under highly controlled and narrow conditions, which may not reflect the variability of the human population. Lack of rigorous experimental design, including small sample sizes and insufficient statistical power, can lead to results that are not reproducible and, therefore, not reliably predictive of clinical outcomes.

Another layer of complexity is the potential for off-target effects and differing toxicity profiles between species. A compound may interact with unintended targets in humans that are not present or have different characteristics in the animal models used for preclinical testing. This can result in unexpected adverse effects in clinical trials that were not predicted by animal studies.

Overcoming these translational challenges requires a multi-faceted approach. This includes the use of multiple, complementary animal models, a deep understanding of the compound's mechanism of action, and the use of advanced in vitro models, such as human-derived cells and organoids, to better predict human responses.

Ethical Considerations in Preclinical Animal Research (3Rs)

The use of animals in preclinical research is a subject of significant ethical debate. To address these concerns and ensure the humane treatment of animals, the principles of the 3Rs—Replacement, Reduction, and Refinement—have been established as a guiding framework for ethical animal experimentation. These principles are integral to the planning and execution of any preclinical studies involving compounds like this compound.

Replacement refers to the use of non-animal methods whenever possible to achieve the same scientific objectives. This can include in vitro techniques using human or animal cells, tissues, and organs. For instance, initial cytotoxicity and mechanistic studies of this compound could be conducted on cancer cell lines to screen for activity before proceeding to in vivo models. Computational modeling and simulations can also be employed to predict the compound's properties and potential biological effects, further reducing the need for animal testing in the early stages of drug discovery.

Reduction focuses on minimizing the number of animals used in experiments while still obtaining statistically significant data. This can be achieved through careful experimental design, including appropriate sample size calculations and the use of modern statistical methods. Sharing data and resources among researchers can also prevent unnecessary duplication of experiments. For preclinical studies of this compound, a well-designed study would aim to use the minimum number of animals required to robustly assess its efficacy and safety profile.

Refinement involves modifying experimental procedures to minimize the pain, suffering, and distress of the animals involved, and to enhance their welfare. This includes providing appropriate housing and care, using anesthetics and analgesics for painful procedures, and establishing humane endpoints to ensure that animals are not subjected to unnecessary suffering. When conducting in vivo studies with this compound, researchers have an ethical obligation to refine all procedures, from substance administration to monitoring for any adverse effects, to ensure the highest possible standard of animal welfare.

Adherence to the 3Rs is not only an ethical imperative but also a component of good scientific practice. Stress and poor animal welfare can introduce variability into experimental results, potentially compromising the validity and reproducibility of the findings. Therefore, the rigorous application of the 3Rs in preclinical research of this compound is essential for both ethical conduct and the generation of high-quality, translatable scientific data.

Data from In Vitro and Preclinical In Vivo Models of Related Phthalazine Derivatives

Due to the absence of specific published data for this compound, the following tables present findings from studies on structurally related phthalazine derivatives to provide context for its potential biological activities.

Table 1: In Vitro Cytotoxicity of Selected Phthalazine Derivatives

CompoundCell LineIC50 (µM)Reference
Phthalazine-piperazine-pyrazole conjugate 26MCF-7 (Breast Cancer)0.96
Phthalazine-piperazine-pyrazole conjugate 26A549 (Lung Cancer)1.40
Phthalazine-piperazine-pyrazole conjugate 26DU-145 (Prostate Cancer)2.16
Phthalazine derivative 9cHCT-116 (Colon Cancer)1.58
Phthalazine derivative 12bHCT-116 (Colon Cancer)0.32
Phthalazine derivative 13cHCT-116 (Colon Cancer)0.64

Table 2: In Vivo Activity of Phthalazine Derivatives

CompoundAnimal ModelActivityReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativeRodent models of epilepsyAnticonvulsant activity
4-(4-bromophenyl)phthalazine derivative 7jRabbitα-adrenoceptor antagonist

Table 3: Enzyme Inhibition by Phthalazine Derivatives

CompoundEnzymeIC50 (nM)Reference
Phthalazine derivative 9cVEGFR-221.8
Phthalazine derivative 12bVEGFR-217.8
Phthalazine derivative 13cVEGFR-219.8

Advanced Research Techniques and Novel Preclinical Models

High-Throughput Screening (HTS) in Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of chemical compounds for activity in a specific biological assay. nih.gov Compound libraries utilized for HTS are curated collections of structurally diverse small molecules, designed to cover a vast chemical space and increase the probability of identifying novel "hits." nih.govku.edu

1-(4-Fluorophenoxy)phthalazine, with its distinct phthalazine (B143731) core, would be a candidate for inclusion in such libraries. These collections are optimized to contain drug-like properties and structural diversity. ku.edu The screening process involves the use of automated robotic systems to test compounds in miniaturized assay formats, such as 384- or 1536-well plates. nih.gov

The primary goal of screening a library containing this compound would be to identify its potential biological targets. Assays can be designed to measure various biological events, such as enzyme inhibition, receptor binding, or changes in cellular pathways. nih.govresearchgate.net A key challenge in HTS is differentiating true biological activity from compound-dependent assay interference, which can arise from factors like chemical reactivity or aggregation. nih.gov Therefore, initial hits from HTS campaigns undergo rigorous follow-up studies to confirm their activity and elucidate their mechanism of action.

Microphysiological Systems (MPS) and Organ-on-a-Chip Technologies

Microphysiological Systems (MPS), often referred to as "organ-on-a-chip" technologies, represent a significant leap forward from traditional two-dimensional (2D) cell cultures. sciopen.com These devices are microfluidic cell culture systems that aim to replicate the critical physiological environment and functional units of human organs in vitro. mdpi.comnih.govfrontiersin.org By incorporating 3D cell structures, tissue-tissue interfaces, and mechanical cues like fluid flow, MPS create more biologically relevant models for preclinical research. nih.govnih.govmdpi.com

MPS platforms are increasingly used for detailed mechanistic and toxicity investigations of chemical compounds. An organ-on-a-chip model, such as a "liver-on-a-chip" or "kidney-on-a-chip," could be used to study the metabolism and potential organ-specific toxicity of this compound. These systems allow for the co-culture of multiple cell types in a physiologically relevant architecture, providing insights that are not achievable with conventional in vitro methods. nih.govmcmaster.ca For instance, a "lung-on-a-chip" can simulate the breathing mechanics of the alveolar-capillary barrier, offering a sophisticated model to assess the effects of a compound on pulmonary tissues. nih.govfrontiersin.org The ability to maintain cultures for extended periods, from weeks to over a month, allows for the study of long-term effects and chronic exposures. nih.gov

A primary advantage of MPS technology is its potential to bridge the gap between traditional in vitro assays and in vivo animal studies. sciopen.comnih.gov Animal models often fail to predict human responses accurately due to species-specific differences in physiology and metabolism. nih.gov MPS, by using human cells in a microenvironment that mimics human organ function, can provide more relevant data on a compound's efficacy and toxicity. nih.govresearchgate.net By integrating multiple organ models on a single platform, researchers can also study the systemic effects and inter-organ crosstalk following exposure to a compound like this compound, offering a more holistic view of its pharmacokinetic and pharmacodynamic behavior. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico, or computational, modeling is a powerful tool used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound before it is synthesized or tested in the lab. researchgate.net These predictive models use the chemical structure of a molecule to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.gov

For this compound, various in silico tools can be employed. Molecular docking simulations can predict how the compound might bind to the active site of specific protein targets, such as kinases or receptors, providing insights into its potential mechanism of action. nih.govnih.gov Pharmacokinetic predictions can estimate properties like intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like the Cytochrome P450 family. nih.govmdpi.com These predictions help prioritize compounds for further development and can identify potential liabilities early in the research process. researchgate.net While these models are predictive and require experimental validation, they significantly reduce the time and resources needed for preclinical evaluation. arvojournals.org

Below is an example of a predictive ADMET profile for a phthalazine-based compound, illustrating the types of parameters evaluated using in silico methods.

PropertyPredicted ValueSignificance
Molecular Weight&lt;500 g/molCompliance with Lipinski's Rule of Five for drug-likeness. nih.gov
LogP&lt;5Predicts optimal lipophilicity for membrane permeability. researchgate.net
Hydrogen Bond Donors&le;5Compliance with Lipinski's Rule of Five. nih.gov
Hydrogen Bond Acceptors&le;10Compliance with Lipinski's Rule of Five. nih.gov
Caco-2 PermeabilityHighIndicates high potential for intestinal absorption. nih.govmdpi.com
P-glycoprotein SubstrateNoPredicts low probability of being actively effluxed from cells. mdpi.com
CYP450 2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this metabolic pathway. nih.gov

Future Perspectives and Emerging Research Avenues for 1 4 Fluorophenoxy Phthalazine

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of new chemical entities with improved therapeutic profiles is a cornerstone of medicinal chemistry. For 1-(4-Fluorophenoxy)phthalazine, future research will likely focus on the rational design and synthesis of next-generation analogues. The primary goals of these efforts would be to enhance biological potency against specific targets and to improve selectivity, thereby reducing potential off-target effects.

Key strategies for designing these new analogues could involve:

Structural Modifications of the Phenoxy Ring: Altering the substitution pattern on the 4-fluorophenoxy moiety could significantly impact activity. Researchers may explore the introduction of different electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.

Modifications of the Phthalazine (B143731) Core: While maintaining the core phthalazine structure, substitutions at other available positions could be investigated to optimize interactions with biological targets.

Introduction of Bioisosteric Replacements: Replacing certain functional groups with bioisosteres—substituents that retain similar physical or chemical properties—could lead to analogues with improved pharmacokinetic or pharmacodynamic properties.

The synthesis of these novel derivatives would likely employ modern synthetic methodologies to achieve efficient and versatile production of a library of new compounds for biological screening. consensus.appnih.gov

Exploration of Novel Therapeutic Targets and Indications

The phthalazine scaffold is known to exhibit a wide range of biological activities, suggesting that this compound and its analogues could have therapeutic potential across various diseases. nih.gov Future research is expected to venture beyond currently known activities to identify novel molecular targets and, consequently, new therapeutic indications.

Some promising areas for exploration include:

Oncology: Many phthalazine derivatives have demonstrated potent anticancer activity. nih.govresearchgate.netcu.edu.eg Future studies on this compound could investigate its potential as an inhibitor of key signaling pathways implicated in cancer, such as those involving vascular endothelial growth factor receptor (VEGFR). nih.gov

Neurodegenerative Diseases: Given the anticonvulsant properties reported for some phthalazine compounds, exploring the neuroprotective potential of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful research avenue.

Inflammatory Disorders: The anti-inflammatory properties of certain phthalazine derivatives suggest that this compound could be investigated for its efficacy in treating chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

Screening of this compound and its future analogues against a broad panel of biological targets will be crucial in identifying these new therapeutic opportunities.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become indispensable in modern drug discovery. Future research on this compound will undoubtedly benefit from the integration of these advanced methodologies.

Computational approaches that could be employed include:

Molecular Docking: To predict the binding modes of this compound and its analogues with various protein targets, helping to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the chemical structure of phthalazine derivatives with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the interaction and the mechanism of action.

These in silico studies will complement advanced experimental techniques such as:

High-Throughput Screening (HTS): To rapidly evaluate the biological activity of a large library of synthesized analogues against multiple targets.

X-ray Crystallography: To determine the three-dimensional structure of this compound or its analogues in complex with their biological targets, providing a detailed understanding of the binding interactions.

Advanced Spectroscopic Techniques: To thoroughly characterize the synthesized compounds and their interactions with biological macromolecules.

The iterative use of these computational and experimental methods will accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Agrochemicals)

While the primary focus of research on phthalazine derivatives has been in medicinal chemistry, there is a potential for their application in other fields, such as agriculture. The biological activity of these compounds could be harnessed for the development of new agrochemicals.

Currently, there is no specific information available in the scientific literature regarding the use of this compound as an agrochemical. However, the exploration of its potential in this area represents an emerging research avenue. Future studies could investigate its efficacy as:

A Herbicide: By targeting specific enzymes or biological pathways in weeds.

An Insecticide: By acting on the nervous system or other vital functions of insect pests.

A Fungicide: By inhibiting the growth of pathogenic fungi that affect crops.

Screening this compound and its derivatives for such activities could open up entirely new applications for this class of compounds, extending their utility beyond human medicine.

Q & A

Q. Basic

  • 1H^1H-NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and coupling constants .
  • IR Spectroscopy : Detects functional groups like C=O (1640–1680 cm1^{-1}) and NH stretches (3200–3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., M+^+ peaks for derivatives like C21_{21}H16_{16}N4_4O2_2) .
  • Elemental Analysis : Ensures stoichiometric purity (±0.4% tolerance) .

How can researchers design this compound derivatives with enhanced anticancer activity?

Q. Advanced

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3, -Cl) to the anilino moiety, as seen in derivatives like 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine, which outperformed cisplatin in MTT assays against cancer cell lines .
  • Hybridization : Combine phthalazine with pharmacophores like urea or thiourea to improve VEGFR-2 kinase inhibition .
  • Bioisosteric Replacement : Replace oxygen with sulfur in the phenoxy group to enhance lipophilicity and membrane permeability .

What structure-activity relationship (SAR) trends govern the biological activity of this compound derivatives?

Q. Advanced

  • Anticancer Activity : Derivatives with para-fluoro substitution on the phenoxy group show higher cytotoxicity due to increased electron-deficient character, enhancing DNA intercalation .
  • Antimicrobial Potency : Methyl or methoxy groups at the phthalazine C4 position improve bacterial membrane penetration .
  • Anti-inflammatory Effects : Hydrophilic substituents (e.g., -OH) reduce COX-2 inhibition efficacy, highlighting the need for balanced hydrophobicity .

How can discrepancies between in vitro and in vivo bioactivity data for this compound derivatives be addressed?

Q. Advanced

  • Metabolic Stability : Incorporate deuterated methoxy groups (e.g., -OCD3_3) to slow hepatic metabolism, as seen in deuterated analogs .
  • Formulation Strategies : Use nanoparticle encapsulation to improve bioavailability and reduce clearance rates .
  • Species-Specific Metabolism : Cross-validate results in multiple animal models (e.g., murine vs. primate) to account for cytochrome P450 variability .

What role does the fluorine atom play in modulating the pharmacological profile of this compound?

Q. Advanced

  • Electron Effects : The fluorine atom’s electronegativity stabilizes the phenoxy-phthalazine bond, reducing metabolic degradation .
  • Hydrogen Bonding : Fluorine acts as a hydrogen-bond acceptor, enhancing interactions with kinase ATP-binding pockets (e.g., VEGFR-2) .
  • Bioavailability : Fluorine’s small atomic radius improves blood-brain barrier penetration in CNS-targeted derivatives .

What strategies mitigate off-target effects in this compound-based kinase inhibitors?

Q. Advanced

  • Selective Kinase Profiling : Use computational docking (e.g., AutoDock Vina) to prioritize derivatives with high affinity for VEGFR-2 over EGFR or PDGFR .
  • Allosteric Modulation : Modify the phthalazine core to bind non-ATP pockets, reducing competition with endogenous substrates .
  • Prodrug Design : Mask reactive groups (e.g., -NH2_2) with acetyl or PEG moieties to minimize nonspecific binding .

How can multi-target approaches improve the therapeutic potential of this compound derivatives?

Q. Advanced

  • Dual EGFR/VEGFR Inhibition : Hybridize phthalazine with quinazoline scaffolds to concurrently target angiogenesis and proliferation pathways .
  • Anticancer-Antimicrobial Combos : Link phthalazine to fluoroquinolones (e.g., ciprofloxacin) for synergistic activity in infected tumors .
  • Epigenetic Modulation : Introduce histone deacetylase (HDAC)-binding motifs to alter gene expression profiles .

How should researchers resolve contradictions in reported IC50_{50}50​ values for phthalazine derivatives across studies?

Q. Advanced

  • Assay Standardization : Adopt consistent protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7) to reduce variability .
  • Data Normalization : Report IC50_{50} values relative to positive controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outlier results .

What alternative assays complement traditional MTT testing for evaluating this compound derivatives?

Q. Advanced

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
  • 3D Tumor Spheroids : Mimic in vivo tumor microenvironments to assess penetration and efficacy .
  • Kinase Profiling Panels : Use Eurofins KinaseProfiler services to screen 100+ kinases for off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.